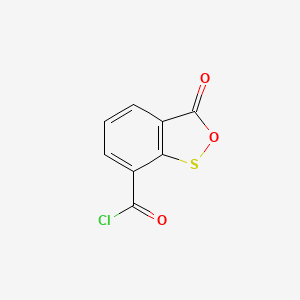
3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride is a chemical compound with the molecular formula C8H3ClO3S. It is known for its unique structure, which includes a benzoxathiole ring system. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride typically involves the reaction of 3-oxo-3H-2,1-benzoxathiole with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-Oxo-3H-2,1-benzoxathiole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of advanced equipment to handle the reagents and products safely.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the original compound.
Scientific Research Applications
3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, leading to the formation of a new compound.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3H-2,1-benzoxathiole-7-carboxylic acid: This compound has a similar structure but contains a carboxylic acid group instead of a carbonyl chloride group.
3-Oxo-3H-2,1-benzoxathiole-7-methyl ester: This compound has a methyl ester group in place of the carbonyl chloride group.
Uniqueness
3-Oxo-3H-2,1-benzoxathiole-7-carbonyl chloride is unique due to its reactivity and the types of reactions it can undergo. Its ability to participate in both nucleophilic substitution and oxidation-reduction reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
73406-05-0 |
|---|---|
Molecular Formula |
C8H3ClO3S |
Molecular Weight |
214.63 g/mol |
IUPAC Name |
3-oxo-2,1-benzoxathiole-7-carbonyl chloride |
InChI |
InChI=1S/C8H3ClO3S/c9-7(10)4-2-1-3-5-6(4)13-12-8(5)11/h1-3H |
InChI Key |
BBRCIXHIHCABSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)SOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


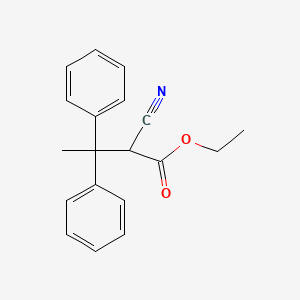
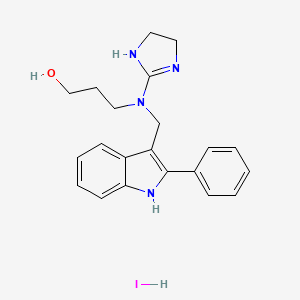
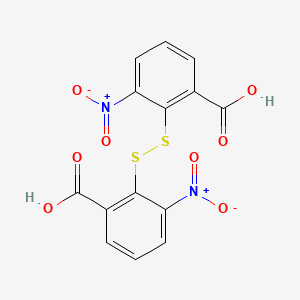
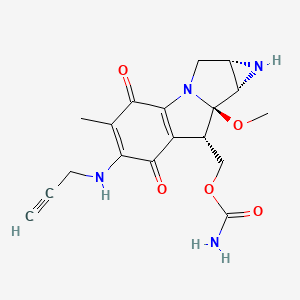
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)


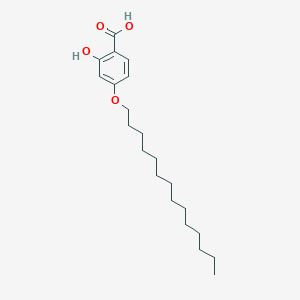
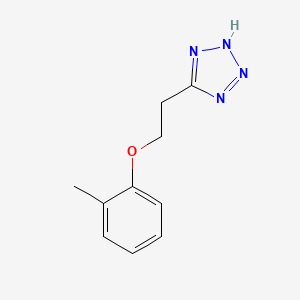
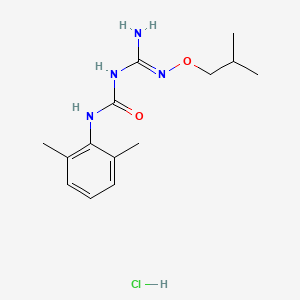


![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
